molecular formula C8H5BrN2O B1442938 5-(2-Bromophenyl)-1,2,4-oxadiazole CAS No. 1306604-33-0

5-(2-Bromophenyl)-1,2,4-oxadiazole

Cat. No. B1442938
M. Wt: 225.04 g/mol
InChI Key: LQWHRLJFQJMTHK-UHFFFAOYSA-N
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Description

“5-(2-Bromophenyl)-1H-tetrazole” is a 5-substituted 1H-tetrazole . It can be synthesized via silica supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide .


Synthesis Analysis

The synthesis of similar compounds like diarylborinic acids relies either on the addition of organometallic reagents to boranes (B(OR)3, BX3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .


Molecular Structure Analysis

A bromophenol, which might be structurally similar, is an organic compound consisting of hydroxyl groups and bromine atoms bonded to a benzene ring .


Chemical Reactions Analysis

Borinic acids, which are similar to the compound , are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .

Scientific Research Applications

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

  • Borinic acids and their chelate derivatives

  • Derivatives of salicylic acids

  • Bromophenols

  • 2-(2-Bromophenyl)pyrrolidine

  • Poly(2-oxazoline)s

  • Bromophenols

  • 2-(2-Bromophenyl)pyrrolidine

  • Poly(2-oxazoline)s

Safety And Hazards

For “5-(2-Bromophenyl)-1H-tetrazole”, it is advised to avoid getting it in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Ensure adequate ventilation .

properties

IUPAC Name

5-(2-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-4-2-1-3-6(7)8-10-5-11-12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWHRLJFQJMTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=NO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Bromophenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 2
5-(2-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(2-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(2-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(2-Bromophenyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(2-Bromophenyl)-1,2,4-oxadiazole

Citations

For This Compound
1
Citations
FS Cunha, JMR Nogueira, AP Aguiar - Journal of the Brazilian …, 2018 - SciELO Brasil
This manuscript reports the synthesis of twenty 3,5-diaryl-1,2,4-oxadiazole derivatives, nine of which are novel compounds. The amidoxime reaction with acyl chlorides obtained from …
Number of citations: 22 www.scielo.br

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